1H-Imidazol-2-amine

描述

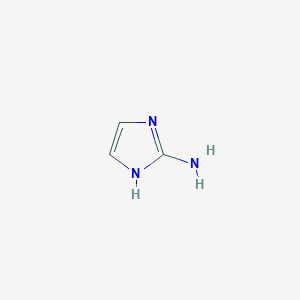

2-氨基咪唑是一种杂环有机化合物,其特征在于咪唑环上第二个碳原子连接着一个氨基。

准备方法

合成路线和反应条件: 2-氨基咪唑可以通过多种方法合成。一种常见的方法是酰胺腈的环化。 例如,酰胺腈与镍催化剂在温和条件下的反应可以生成二取代咪唑 。 另一种方法是在乙酸钾作为碱的情况下,利用叔丁醇和乙醇作为溶剂,通过乙烯基叠氮化物和氰酰胺的[3 + 2]偶极环加成反应来合成 。

工业生产方法: 2-氨基咪唑的工业生产通常涉及多组分反应,这些反应高效且可扩展。 这些方法通常采用催化剂和绿色化学原理来优化产率并减少对环境的影响 。

化学反应分析

2-氨基咪唑会发生各种化学反应,包括:

氧化: 它可以被氧化形成咪唑衍生物。

还原: 还原反应可以改变咪唑环,导致不同的取代咪唑。

这些反应中常用的试剂包括用于环化的镍催化剂,用于碱介导反应的乙酸钾,以及各种溶剂,如叔丁醇和乙醇 。 这些反应形成的主要产物包括二取代咪唑和其他咪唑衍生物 。

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

1H-Imidazol-2-amine derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that this compound showed high inhibition rates of 83.3% against MCF-7 (breast cancer) and 70% against HCT-116 (colon cancer) cell lines after 48 and 24 hours, respectively .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | Inhibition (%) | Time (hours) |

|---|---|---|---|

| This compound | MCF-7 | 83.3 | 48 |

| This compound | HCT-116 | 70 | 24 |

2. Diabetes Management

The compound has also been investigated for its role as a DPP-4 inhibitor, which is crucial in the management of type 2 diabetes mellitus. The presence of the imidazole ring in these compounds enhances their effectiveness in regulating blood glucose levels .

3. Anti-inflammatory and Antimicrobial Properties

Research has highlighted the anti-inflammatory and antimicrobial activities of this compound derivatives. These compounds have shown promise in treating infections and reducing inflammation, making them valuable in pharmaceutical formulations aimed at infectious diseases .

Agricultural Applications

1. Pesticide Development

The imidazole structure is known for its ability to interact with biological systems, leading to the development of novel pesticides. Compounds derived from this compound have been synthesized and tested for their efficacy against various agricultural pests, demonstrating significant insecticidal properties .

Materials Science

1. Coordination Chemistry

In materials science, this compound serves as a building block for coordination complexes. Its ability to form stable complexes with transition metals is utilized in catalysis and the development of advanced materials .

Table 2: Properties of Coordination Complexes Involving this compound

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 6.5 | Catalysis |

| Zn(II) | 5.8 | Material Synthesis |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing a series of novel imidazole derivatives using green chemistry approaches. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, leading to the identification of several promising candidates with high selectivity and potency .

Case Study 2: Development of Eco-friendly Pesticides

Another research effort aimed at developing eco-friendly pesticides based on imidazole derivatives resulted in compounds that not only effectively managed pest populations but also exhibited low toxicity to non-target organisms, thereby promoting sustainable agricultural practices .

作用机制

2-氨基咪唑的作用机制涉及其与各种分子靶点的相互作用。它可以作为酶抑制剂,调节参与生物途径的特定酶的活性。 该化合物的结构使其能够与酶的活性位点结合,从而改变其功能并导致治疗效果 。

相似化合物的比较

2-氨基咪唑由于其用途广泛的咪唑环和氨基,具有广泛的生物活性,而这使得它独一无二。类似的化合物包括:

胍: 以其强碱性和在药物中的应用而闻名。

酰基胍: 在药物化学中因其生物等排性质而被利用。

苯甲脒: 在各种生物学研究中用作酶抑制剂。

三唑: 广泛用于合成药物和农药.

这些化合物与 2-氨基咪唑在结构上有一些相似之处,但在具体应用和生物活性方面有所不同。

生物活性

1H-Imidazol-2-amine, a small organic compound characterized by its imidazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, structure-activity relationships (SAR), and therapeutic potential of this compound, supported by relevant data tables and case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits affinity for imidazoline receptors, which are implicated in several physiological processes such as blood pressure regulation and neurotransmitter release .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Jain et al. evaluated several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1a | 15 | S. aureus |

| 1b | 20 | E. coli |

| Control | 10 | Norfloxacin |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

The compound also shows promise in cancer therapy. A recent study investigated the effects of various imidazole derivatives on tumor cell lines, revealing that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazole ring or substituents on the amine group have been shown to significantly affect biological activity.

| Modification | Activity Change |

|---|---|

| Methylation at N(1) | Increased antimicrobial activity |

| Substitution at C(4) | Enhanced anti-inflammatory properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against a panel of bacteria. Compound 44 showed an MIC of 0.1 μM against E. coli, indicating high potency compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study, treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, demonstrating its potential as an anti-inflammatory agent .

属性

IUPAC Name |

1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDDPLQZYCHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227953 | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-39-0 | |

| Record name | 2-Aminoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The specific interactions of 2-aminoimidazole with its targets vary depending on the biological context. For example, some 2-aminoimidazole analogs target the response regulator PhoP, which affects outer membrane integrity in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Another study found that a 2-aminoimidazole compound, AB-2-29, inhibits Mycobacterium abscessus biofilm formation, potentially by chelating zinc []. Additionally, certain 2-aminoimidazole derivatives act as antagonists of the human adenosine A3 receptor [].

ANone: 2-Aminoimidazole (1H-Imidazol-2-amine) has the molecular formula C3H5N3 and a molecular weight of 85.09 g/mol. Spectroscopic data can vary depending on the specific derivative and solvent used, but some key features include:

A: One study investigated a methacrylate polymer incorporating a 2-aminoimidazole derivative and found it resistant to biofilm colonization by Acinetobacter baumannii. Importantly, the polymer displayed no leaching of the 2-aminoimidazole derivative after two weeks in deionized water and was not hemolytic []. Further research is needed to fully characterize its material compatibility and stability under diverse conditions.

A: Computational methods, including receptor-based modeling, have been employed to investigate the binding mode of 2-aminoimidazole derivatives to target proteins. One study used these techniques to explore the interaction of novel 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives with human adenosine A1, A2A, and A3 receptor subtypes []. Further computational studies could help to optimize the design of new 2-aminoimidazole derivatives with improved potency and selectivity.

ANone: Extensive SAR studies have been conducted on 2-aminoimidazole derivatives, revealing key structural features that influence their biological activity.

ANone: The stability of 2-aminoimidazole derivatives can vary depending on the specific substituents and environmental conditions. Further research is needed to systematically evaluate the stability of different 2-aminoimidazole derivatives and develop appropriate formulation strategies to enhance their stability, solubility, and bioavailability for specific applications.

ANone: Specific SHE regulations for 2-aminoimidazole and its derivatives vary depending on the geographic location and intended application. Researchers and manufacturers should consult relevant regulatory agencies and implement appropriate safety measures for handling and disposal.

A: While the specific PK/PD profiles of 2-aminoimidazole derivatives are not extensively covered in the provided research, one study showed that the compound 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole) could be synthesized with 18O labeling, enabling tracing and analysis of its metabolic fate in biological systems []. More research is needed to fully elucidate the ADME properties and in vivo efficacy of various 2-aminoimidazole derivatives.

ANone: The provided research does not extensively cover resistance mechanisms to 2-aminoimidazole. Further investigation is crucial to understand how resistance might develop and its potential impact on the efficacy of these compounds.

A: Toxicity studies on 2-aminoimidazole derivatives revealed varying levels of toxicity depending on the specific structural modifications. * Cytotoxicity: N1-substituted 5-aryl-2-aminoimidazoles exhibited a moderate safety window against tumor cell lines, while the introduction of a (cyclo-)alkyl chain at the 2N-position increased the therapeutic index significantly. These findings indicate that 2N-substituted 5-aryl-2-aminoimidazoles possess a better safety profile [].* Effects on bone cells: The 2N-substituted compounds displayed the lowest toxicity towards human osteoblasts and bone marrow-derived mesenchymal stem cells, even supporting bone cell survival for up to 4 weeks and not hindering their osteogenic differentiation potential. These results highlight their potential for applications in orthopedic implants []. * Toxicity in Caenorhabditis elegans: Fecundity assays in C. elegans demonstrated that the compounds dihydrosventrin, RA, and SPAR exhibited minimal toxicity at concentrations well above their biofilm dispersion/inhibition levels. This suggests a favorable safety profile for these specific 2-aminoimidazole compounds [].Further investigation is necessary to establish a comprehensive safety profile for different 2-aminoimidazole derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。